

# Application Notes and Protocols for Studying p62-Mediated Mitophagy In Vivo

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These application notes provide a comprehensive overview of current in vivo models and experimental protocols for investigating p62-mediated mitophagy, a critical cellular process for maintaining mitochondrial homeostasis. Dysregulation of this pathway is implicated in a range of human diseases, including neurodegenerative disorders and metabolic diseases.

## **Introduction to p62-Mediated Mitophagy**

Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy. The sequestosome 1 (SQSTM1)/p62 protein plays a crucial role as a selective autophagy receptor. In one of the primary mitophagy pathways, p62 recognizes ubiquitinated mitochondrial proteins, a signal for degradation. It then binds to LC3 on the autophagosomal membrane, thereby tethering the mitochondrion to the autophagosome for subsequent lysosomal degradation. While the PINK1/Parkin pathway is a well-established upstream signaling cascade leading to mitochondrial ubiquitination, evidence also points to Parkin-independent mechanisms of p62-mediated mitophagy.[1][2][3]

# In Vivo Models for Studying p62-Mediated Mitophagy

A variety of model organisms are utilized to study p62-mediated mitophagy in vivo, each offering unique advantages for investigating the physiological and pathological roles of this



pathway.

## **Mammalian Models (Mouse)**

Mouse models are invaluable for studying p62-mediated mitophagy in a mammalian system, offering physiological relevance to human diseases.

- · Genetic Knockout Models:
  - Drp1 Knockout: Deletion of the mitochondrial fission protein Drp1 leads to elongated mitochondria and impaired mitophagy, resulting in the accumulation of mitophagy intermediates.[1][2][4] This model has been instrumental in revealing a p62-dependent, Parkin-independent mitochondrial ubiquitination pathway.[1][2]
  - p62/Sqstm1 Knockout: Mice lacking p62 exhibit defects in the clearance of ubiquitinated proteins and show attenuated mitophagy.[5][6]
  - Pink1 or Parkin Knockout: These models are used to study the PINK1/Parkin-dependent pathway of mitophagy and to investigate p62's role downstream of these proteins.[5][6]
     Studies in Parkin knockout mice have shown that Parkin is essential for the recruitment of p62 to mitochondria following ischemic preconditioning.[5][6]
- Fluorescent Reporter Models:
  - mito-QC (mitochondrial quality control) mouse: This model expresses a tandem mCherry-GFP tag on the outer mitochondrial membrane. In the neutral pH of the mitochondria, both fluorophores are active. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, allowing for the quantification of mitophagy.[7]
  - mt-Keima (mitochondrial-targeted Keima) mouse: Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum in the acidic environment of the lysosome. This allows for the ratiometric imaging and quantification of mitophagy.[7][8]

## **Drosophila melanogaster (Fruit Fly)**

The fruit fly offers a powerful genetic system for rapidly dissecting molecular pathways.



- Genetic Models: The Drosophila ortholog of p62 is Ref(2)P. Studies using ref(2)P mutants have demonstrated its essential role in mitophagy.[9] The PINK1/Parkin pathway is highly conserved in flies, and genetic screens in Drosophila have been pivotal in elucidating this pathway.[10][11] Upregulating the Drosophila p62 homolog, ref(2)P, in midlife has been shown to promote mitochondrial fission and facilitate mitophagy, improving mitochondrial function in aged flies.[9][12]
- Reporter Models: The mito-Keima reporter has also been adapted for use in Drosophila, enabling tissue-specific analysis of mitophagy in vivo.[13]

## **Caenorhabditis elegans (Nematode)**

C. elegans is a transparent nematode that allows for live imaging of cellular processes in a whole organism.

- · Reporter Strains:
  - mito-Rosella: This reporter consists of a pH-insensitive DsRed and a pH-sensitive GFP targeted to the mitochondria. A decrease in the GFP/DsRed ratio indicates the delivery of mitochondria to the acidic lysosome.[8][14][15]
  - DCT-1/LGG-1 Co-localization: DCT-1 is the C. elegans homolog of the mitophagy receptor BNIP3. Monitoring the co-localization of GFP-tagged DCT-1 with the autophagosome marker DsRed-tagged LGG-1 (LC3 homolog) provides a measure of mitophagy initiation.
     [8]

## **Danio rerio (Zebrafish)**

The zebrafish model is a vertebrate system with transparent embryos, facilitating real-time in vivo imaging.[16][17][18][19]

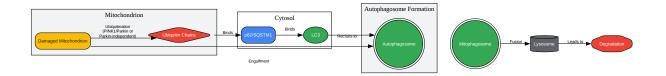
- Reporter Lines: Similar to other models, zebrafish lines expressing mito-Keima and mito-EGFP-mCherry have been developed to visualize and quantify mitophagy during development and in response to physiological stress.[16][20]
- Genetic Manipulation: The ease of genetic manipulation in zebrafish allows for the investigation of genes involved in p62-mediated mitophagy, such as the role of mitophagy





receptors like Bnip3 under hypoxic conditions.[16][20]

## **Signaling Pathways and Experimental Workflows** p62-Mediated Mitophagy Signaling Pathway

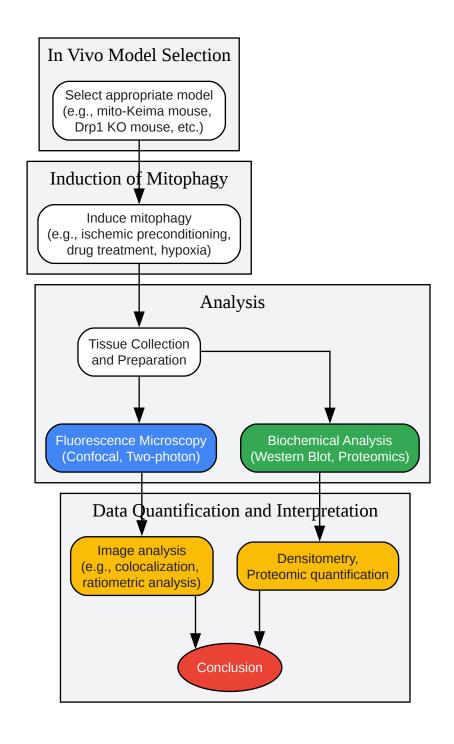


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Caption: p62-mediated mitophagy pathway.

## **Experimental Workflow for Assessing Mitophagy In Vivo**





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Caption: General experimental workflow.

## **Key Experimental Protocols**



## Protocol 1: Immunofluorescence Analysis of p62 Translocation to Mitochondria in Mouse Heart

This protocol is adapted from studies investigating mitophagy in response to ischemic preconditioning (IPC).[5][6]

#### 1. Animal Model and Procedure:

- Use wild-type and Parkin knockout mice.
- Perform sham surgery or IPC. For IPC, subject the heart to brief, repeated episodes of ischemia and reperfusion.

### 2. Tissue Preparation:

- Perfuse the heart with PBS followed by 4% paraformaldehyde (PFA) in PBS.
- Excise the heart and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
- Cut 10 μm cryosections and mount on slides.

#### 3. Immunofluorescence Staining:

- Wash sections with PBS.
- Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Block with 5% normal goat serum in PBS for 1 hour.
- Incubate with primary antibodies overnight at 4°C:
- Rabbit anti-p62/SQSTM1
- Mouse anti-Tom70 (mitochondrial marker)
- · Wash with PBS.
- Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature.
- Wash with PBS and mount with a DAPI-containing mounting medium.

### 4. Imaging and Analysis:

- Acquire images using a confocal microscope.
- Quantify the colocalization between p62 and Tom70 signals using image analysis software (e.g., ImageJ with a colocalization plugin).



## Protocol 2: Western Blot Analysis of Mitochondrial Fraction for p62

This protocol complements the immunofluorescence data by providing a biochemical measure of p62 recruitment to mitochondria.[5][6]

#### 1. Mitochondrial Fractionation:

- Harvest heart tissue from sham and IPC-treated mice.
- Homogenize the tissue in mitochondrial isolation buffer.
- Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

### 2. Western Blotting:

- Determine the protein concentration of the mitochondrial fractions.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate with primary antibodies overnight at 4°C:
- Rabbit anti-p62/SQSTM1
- Mouse anti-Tom70 or anti-VDAC (mitochondrial loading control)
- Wash with TBST.
- Incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

### 3. Quantification:

- Quantify the band intensities using densitometry software.
- Normalize the p62 signal to the mitochondrial loading control (Tom70 or VDAC).

## Protocol 3: Quantitative Analysis of Mitophagy using mt-Keima Reporter in Drosophila

This protocol is based on the use of the mt-Keima reporter to measure mitophagy flux in vivo. [13]

### 1. Drosophila Stocks and Crosses:



- Use UAS-mt-Keima flies and cross them with appropriate Gal4 driver lines to achieve tissue-specific expression (e.g., Cg-Gal4 for fat body, Mef2-Gal4 for muscle).
- To investigate the role of specific genes, cross the reporter lines with RNAi or mutant lines (e.g., PINK1 RNAi, parkin RNAi).
- 2. Induction of Mitophagy:
- Expose larvae or adult flies to stressors such as hypoxia (e.g., 4% oxygen) or rotenone treatment.
- 3. Sample Preparation and Imaging:
- Dissect the tissue of interest (e.g., larval fat body, adult flight muscle) in PBS.
- Mount the tissue on a slide in a drop of PBS.
- Image using a confocal microscope equipped with 442 nm and 561 nm lasers.
- Excite at 442 nm to detect Keima in a neutral environment (mitochondria).
- Excite at 561 nm to detect Keima in an acidic environment (lysosomes).
- 4. Image Analysis and Quantification:
- The ratio of the signal from the 561 nm excitation (lysosomal) to the 442 nm excitation (mitochondrial) is calculated.
- An increase in this ratio indicates an increase in mitophagy.
- Analyze multiple regions of interest from several animals per condition.

## **Quantitative Data Summary**

The following tables summarize representative quantitative data from studies on p62-mediated mitophagy.

Table 1: p62 Translocation to Mitochondria in Mouse Heart after Ischemic Preconditioning (IPC) [5][6]



Condition	Genotype	p62/Tom70 Colocalization (Arbitrary Units)	Mitochondrial p62 Level (Fold Change vs. WT Sham)
Sham	Wild-Type	Baseline	1.0
IPC	Wild-Type	Increased	2.5 ± 0.5*
Sham	Parkin KO	Baseline	1.1 ± 0.2
IPC	Parkin KO	No significant increase	1.2 ± 0.3

<sup>\*</sup>p < 0.05 compared to Wild-Type Sham. Data are representative and may vary between studies.

Table 2: Mitophagy Levels in Drp1 Knockout Mouse Liver[1][21]

Genotype	Parameter	Value
Control	Ubiquitin-positive mitochondria (%)	< 5
Drp1 KO	Ubiquitin-positive mitochondria (%)	> 80*
Drp1 KO; p62 KO	Ubiquitin-positive mitochondria (%)	~ 20

<sup>\*</sup>p < 0.01 compared to Control. Data are representative.

Table 3: Mitophagy Flux in Drosophila Larval Muscle using mt-Keima Reporter[13]



Condition	Genotype	Mitophagy Index (561nm/442nm Ratio)
Normoxia	Control	Baseline
Hypoxia	Control	2.8 ± 0.6*
Hypoxia	PINK1 RNAi	1.2 ± 0.3
Hypoxia	parkin RNAi	1.3 ± 0.4

<sup>\*</sup>p < 0.01 compared to Normoxia Control. Data are representative.

### Conclusion

The study of p62-mediated mitophagy in vivo is essential for understanding its role in health and disease. The diverse range of available model organisms, from invertebrates to mammals, coupled with sophisticated genetic and imaging tools, provides a powerful platform for dissecting the molecular mechanisms of this crucial quality control pathway. The protocols and data presented here serve as a guide for researchers to design and execute robust experiments to investigate p62-mediated mitophagy and to explore its potential as a therapeutic target.

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